![molecular formula C19H18N4O3 B2722658 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034308-09-1](/img/structure/B2722658.png)

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

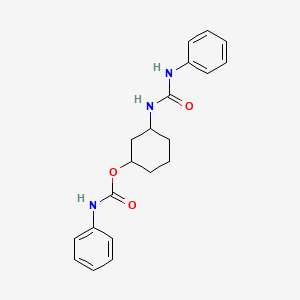

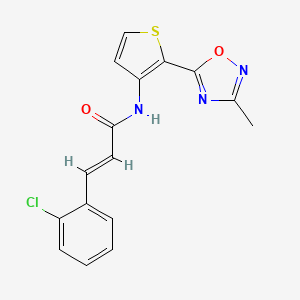

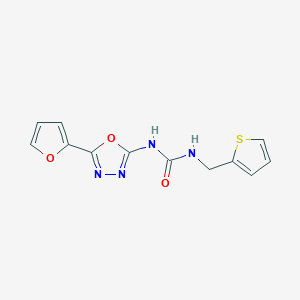

This compound contains several functional groups including a pyrazole ring, a pyridine ring, and a benzodioxine ring. Pyrazole rings are often found in various pharmaceuticals due to their diverse biological activities . Pyridine is a basic heterocyclic organic compound similar to benzene, and benzodioxine is a type of ether that is often used in drug molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through methods such as nucleophilic aromatic substitution or Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Typically, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are used to determine the structure of a compound .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Typically, properties such as melting point, solubility, and stability are determined experimentally .Scientific Research Applications

- Compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Compound 14 achieved 70.2% suppression, while compound 15 exhibited an impressive 90.4% suppression .

- The compound’s potential as a druggable target, such as the colony-stimulating factor-1 receptor (CSF-1R), warrants further investigation .

- For instance, compound 8j (with R1 = OMe and R3 = NO2) and compound 8e (with R3 = CF3) demonstrated favorable IC50 values compared to standard drugs .

Antileishmanial Activity

Antimalarial Activity

Glioblastoma Multiforme Treatment

Cytotoxic Activity

Regioselective Nucleophilic Aromatic Substitution

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-19(24)18-12-25-16-4-2-3-5-17(16)26-18/h2-7,9-11,18H,8,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAPQMXUDMFGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2722578.png)

![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722584.png)

![4-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide](/img/structure/B2722585.png)

![N,N-diethyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2722588.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2722589.png)

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)